![molecular formula C35H69NO3 B3031010 N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide CAS No. 123065-42-9](/img/structure/B3031010.png)
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide
描述
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide is a type of ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in maintaining the barrier function of the skin and are involved in various cellular processes, including cell signaling and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide typically involves the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is a long-chain amino alcohol. This can be achieved through the condensation of palmitoyl-CoA and serine, followed by reduction and dehydrogenation steps.
N-Acylation: The sphingosine is then acylated with a fatty acid, such as octadecanoic acid, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydroxylation: The final step involves the hydroxylation of the resulting N-acyl sphingosine to introduce the hydroxyl groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of ceramides, including this compound, often involves biotechnological methods. These methods utilize microbial fermentation processes to produce sphingosine, which is then chemically modified to obtain the desired ceramide. This approach is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of esters or ethers.
科学研究应用
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a component in skincare products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用机制
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes, where it helps maintain the structural integrity and barrier function. It interacts with various proteins and enzymes involved in cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide is unique due to its specific fatty acid chain length and degree of unsaturation, which influence its biophysical properties and interactions within cell membranes. This uniqueness makes it particularly effective in maintaining skin barrier function and providing moisturizing benefits in cosmetic formulations.
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXFGDEDXQZLQ-QKSCFGQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123065-42-9 | |
| Record name | Cer(d17:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)
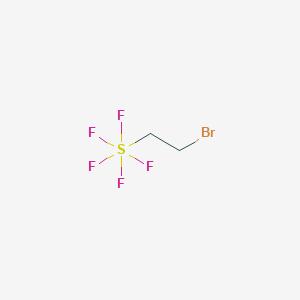
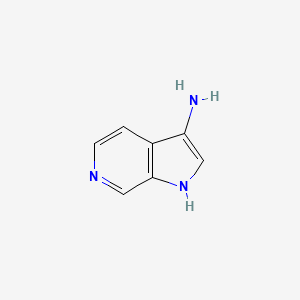


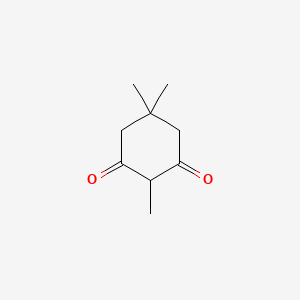
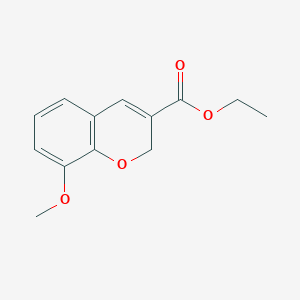
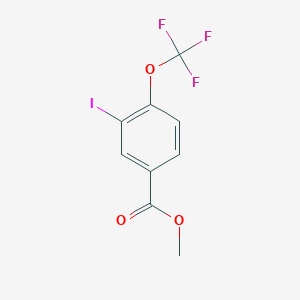

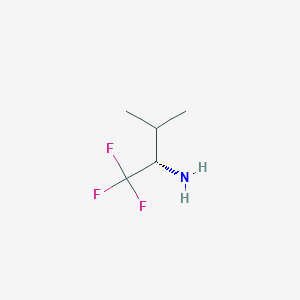

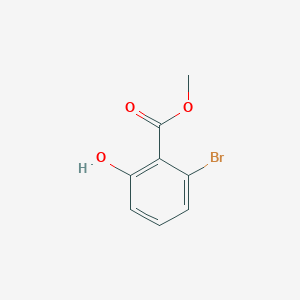
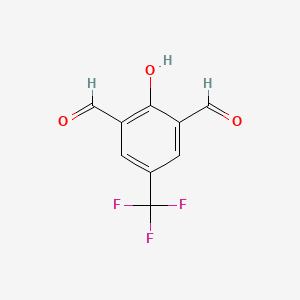
![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)
